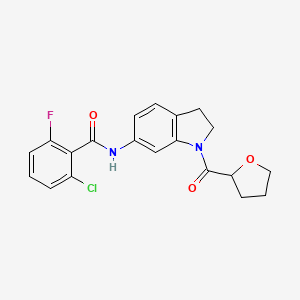![molecular formula C26H26N2O3S B2538927 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione CAS No. 687582-82-7](/img/structure/B2538927.png)
4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione is a useful research compound. Its molecular formula is C26H26N2O3S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal-induced Facile Synthesis of Tricyclic Systems
The study by Tandon and Lucas (2008) delves into the metal-induced synthesis, highlighting nickel(II) complex formation from 4-thiaheptane-2,6-dione and 1,2-diaminobenzene, leading to novel heterotricyclic systems. This synthesis pathway is a testament to the role of metal catalysts in facilitating complex cyclic formations, including the carbon–carbon bond formation, showcasing the molecule's potential in organic synthesis and material science Tandon & Lucas, 2008.
Transannular Cyclization Reactions
Malamidou-Xenikaki's research (1996) emphasizes transannular cyclization reactions, offering a method for synthesizing substituted diazatricycloalkanes from cyclooctane-1,5-dione. Such reactions underscore the molecule's significance in creating complex cyclic structures, which could have implications in developing pharmaceuticals and agrochemicals Malamidou-Xenikaki, 1996.
Electron Transport Layer for Polymer Solar Cells
Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for use as an electron transport layer in inverted polymer solar cells, demonstrating the material's high conductivity and electron mobility due to its electron-deficient backbone. This application is crucial for advancing solar energy technology, indicating the molecule's role in enhancing the efficiency of photovoltaic devices Hu et al., 2015.
Diels-Alder and Ene Reactions with Bis-triazolinediones
The study on alternating copolymers via Diels-Alder and ene reactions with bis-triazolinediones, as discussed by Mallakpour and Butler (1985), showcases the molecule's application in polymer chemistry. Such reactions are pivotal for designing new polymeric materials with tailored properties for various industrial applications Mallakpour & Butler, 1985.
Synthesis and Fluorescence of Phthalimid-3-yl and -4-yl Aminoethylenes
Rangnekar and Rajadhyaksha (1987) explored the synthesis and fluorescence properties of phthalimid-3-yl and -4-yl aminoethylenes, highlighting the molecule's potential in the development of new fluorescent materials. Such compounds could have applications in dye technology and bioimaging, illustrating the broad utility of this molecule in scientific research Rangnekar & Rajadhyaksha, 1987.
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N2O3S/c1-3-31-20-14-12-19(13-15-20)28-24(29)23-21-6-4-5-7-22(21)32-25(23)27(26(28)30)16-18-10-8-17(2)9-11-18/h8-15,23H,3-7,16H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZHBDBVPLAMRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C4=C(CCCC4)SC3=[N+](C2=O)CC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N2O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

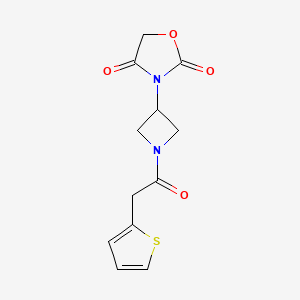
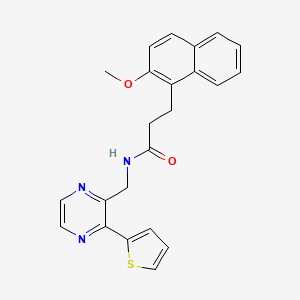

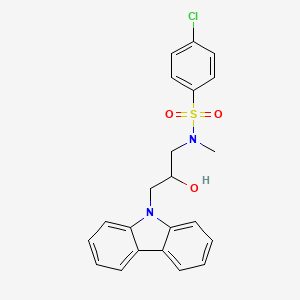
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538849.png)
![2,3-Dihydro-[1,4]oxazine-4-carbaldehyde](/img/structure/B2538850.png)

![(Z)-3-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2538856.png)
![1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2538857.png)
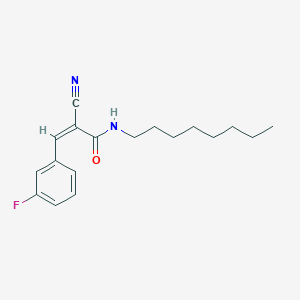
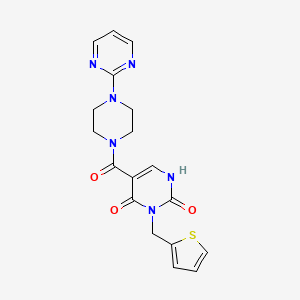
![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

